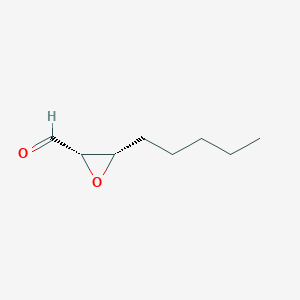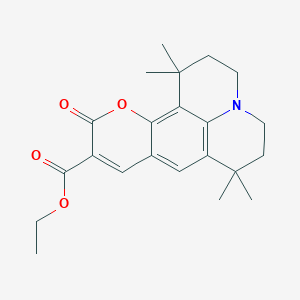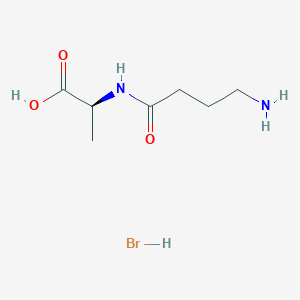
4-Aminobutylalanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Aminobutylalanine, also known as 4-ABAla, is a non-proteinogenic amino acid that has gained attention in the field of biochemistry due to its unique structure and potential applications. This amino acid is a derivative of alanine, where the carboxylic acid group is replaced with an amino group, resulting in a primary amine. In
Mecanismo De Acción
The mechanism of action of 4-Aminobutylalanine is not fully understood. However, it is believed that the primary amine group of 4-Aminobutylalanine can form covalent bonds with other functional groups, such as carboxylic acids or aldehydes. This property makes 4-Aminobutylalanine a useful tool for site-specific labeling and conjugation.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 4-Aminobutylalanine are not well studied. However, it has been reported that 4-Aminobutylalanine can be incorporated into peptides and proteins without affecting their structure or function. This suggests that 4-Aminobutylalanine may not have significant effects on the biochemical and physiological properties of peptides and proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-Aminobutylalanine in lab experiments is its ability to introduce new functional groups into peptides and proteins. This property can be used for site-specific labeling or conjugation, which can be useful in various research applications. However, one of the limitations of using 4-Aminobutylalanine is its cost and availability. 4-Aminobutylalanine is not readily available and can be expensive to synthesize.
Direcciones Futuras
There are several future directions for the use of 4-Aminobutylalanine in scientific research. One potential direction is the development of new methods for the synthesis of 4-Aminobutylalanine, which can make it more accessible and cost-effective. Another direction is the exploration of the biochemical and physiological effects of 4-Aminobutylalanine, which can provide insights into its potential applications. Finally, the use of 4-Aminobutylalanine in the development of new drugs or therapeutics is an area that can be explored in the future.
Métodos De Síntesis
The synthesis of 4-Aminobutylalanine can be achieved through several methods. One of the most common methods is the reaction of 4-aminobutyric acid with alanine using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). This reaction results in the formation of 4-Aminobutylalanine and N,N'-dicyclohexylurea (DCU) as a byproduct.
Aplicaciones Científicas De Investigación
4-Aminobutylalanine has been used in various scientific research applications due to its unique properties. One of the most notable applications is its use in the synthesis of peptides and proteins. 4-Aminobutylalanine can be incorporated into peptides and proteins to introduce new functional groups, which can be used for site-specific conjugation or labeling.
Propiedades
Número CAS |
113694-76-1 |
|---|---|
Nombre del producto |
4-Aminobutylalanine |
Fórmula molecular |
C7H15BrN2O3 |
Peso molecular |
255.11 g/mol |
Nombre IUPAC |
(2S)-2-(4-aminobutanoylamino)propanoic acid;hydrobromide |
InChI |
InChI=1S/C7H14N2O3.BrH/c1-5(7(11)12)9-6(10)3-2-4-8;/h5H,2-4,8H2,1H3,(H,9,10)(H,11,12);1H/t5-;/m0./s1 |
Clave InChI |
SIZUITTXQRAABF-JEDNCBNOSA-N |
SMILES isomérico |
C[C@@H](C(=O)O)NC(=O)CCCN.Br |
SMILES |
CC(C(=O)O)NC(=O)CCCN.Br |
SMILES canónico |
CC(C(=O)O)NC(=O)CCCN.Br |
Sinónimos |
4-aminobutylalanine 4-aminobutyryl-DL-alanine hydrobromide ABAHB |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





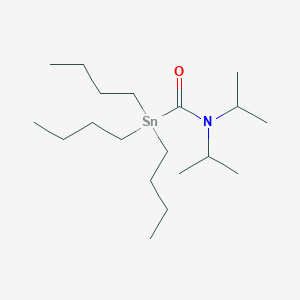

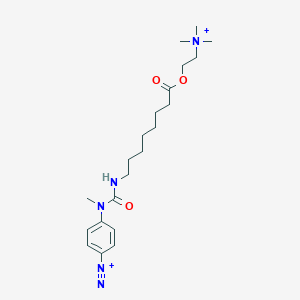
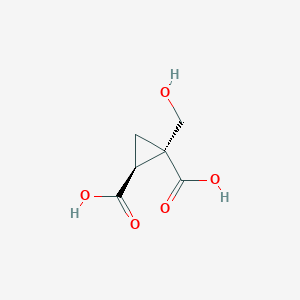
![1-[(Phenylthio)methyl]-1H-benzotriazole](/img/structure/B53766.png)
